H-Pro-4M-betana hcl
Overview
Description
Mechanism of Action
Target of Action
It is known that betaine, a component of this compound, has anti-inflammatory functions in numerous diseases .
Mode of Action
Betaine, a component of H-Pro-4M-betana Hydrochloride, is known to function physiologically as an important osmoprotectant and methyl group donor . Mechanistically, betaine ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .
Biochemical Pathways
Betaine can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . This results in the donation of the methyl groups to the sulfur amino acid metabolism .
Pharmacokinetics
It is known that betaine is safe at a daily intake of 9–15 g for humans and distributes primarily to the kidneys, liver, and brain .
Result of Action
It is known that betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and alzheimer’s disease .
Action Environment
It is known that betaine is a stable and nontoxic natural substance . The storage temperature for similar compounds is typically around -15°C .
Biochemical Analysis
Biochemical Properties
H-Pro-4M-betana HCl plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in methylation processes, such as methionine synthase and betaine-homocysteine methyltransferase . These interactions facilitate the transfer of methyl groups, which are essential for numerous biochemical pathways, including DNA methylation and amino acid metabolism . Additionally, this compound acts as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of nuclear factor-κB (NF-κB) and NLRP3 inflammasome, which are key regulators of inflammation and immune responses . By inhibiting these pathways, this compound can reduce inflammation and oxidative stress in cells . Furthermore, it affects gene expression by acting as a methyl donor, thereby influencing epigenetic modifications and gene regulation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to enzymes such as betaine-homocysteine methyltransferase, facilitating the transfer of methyl groups to homocysteine, converting it to methionine . This reaction is crucial for maintaining the balance of sulfur amino acids and preventing the accumulation of homocysteine, which is associated with cardiovascular diseases . Additionally, this compound can inhibit the activity of certain enzymes, thereby modulating metabolic pathways and cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability may decrease under extreme pH or temperature conditions . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . Its degradation products may also influence cellular processes, necessitating careful monitoring of its stability during experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the methylation cycle and sulfur amino acid metabolism . It interacts with enzymes such as betaine-homocysteine methyltransferase and methionine synthase, facilitating the transfer of methyl groups and the conversion of homocysteine to methionine . This process is essential for maintaining cellular methylation status and preventing the accumulation of toxic metabolites . Additionally, this compound can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It is known to interact with organic cation transporters, which facilitate its uptake and distribution across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes and energy production . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . Understanding its subcellular distribution is crucial for elucidating its role in cellular functions and therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Pro-4M-betana hydrochloride typically involves the reaction of L-proline with 4-methoxynaphthylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization to obtain the desired compound in its pure form .
Industrial Production Methods
On an industrial scale, the production of H-Pro-4M-betana hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and distillation, is common to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Pro-4M-betana hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and alkylating agents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
H-Pro-4M-betana hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including its role in drug development.
Industry: Utilized in the production of specialized chemicals and materials
Comparison with Similar Compounds
H-Pro-4M-betana hydrochloride can be compared with other similar compounds, such as:
L-Proline 4-methoxy-beta-naphthylamide hydrochloride: Shares similar structural features but may differ in specific properties and applications.
Properties
IUPAC Name |
(2S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H/t14-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLGYZDYMFOBFD-UQKRIMTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00669550 | |
Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100930-07-2 | |
Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | L-Proline 4-methoxy-β-naphthylamidehydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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